Welcome to the BenchChem Online Store!
molecular formula C18H28O3 B1608735 Methyl 4-(decyloxy)benzoate CAS No. 62443-10-1

Methyl 4-(decyloxy)benzoate

Cat. No. B1608735
M. Wt: 292.4 g/mol
InChI Key: PVYKKUGCNXURBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08092712B2

Procedure details

Anhydrous K2CO3 (18.43 g, 0.13 mol) was added to 300 mL of CH3CN, and the solution was degassed with N2 for 20 minutes. Methyl-4-hydroxybenzoate (6.27 g, 41.2 mmol) was added to the reaction flask, which was heated to 70° C., following which 1-bromodecane (8.8 mL, 42.5 mmol) was added. The above solution was refluxed for 12 hours, and upon cooling the solvent was removed under reduced pressure. The residue was taken in CH2Cl2 (200 mL) and washed with 1 M HCl (100 mL). The organic layer was washed with distilled H2O (100 mL), and the solvent was removed under reduced pressure. Yield 12.0 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 0.90 (3
Name
Quantity
18.43 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[CH3:7][O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.Br[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>CC#N>[CH2:19]([O:16][C:13]1[CH:14]=[CH:15][C:10]([C:9]([O:8][CH3:7])=[O:17])=[CH:11][CH:12]=1)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:0.1.2|

Inputs

Step One
Name
Quantity
18.43 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
6.27 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Step Three
Name
Quantity
8.8 mL
Type
reactant
Smiles
BrCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed with N2 for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The above solution was refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WASH
Type
WASH
Details
washed with 1 M HCl (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with distilled H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.